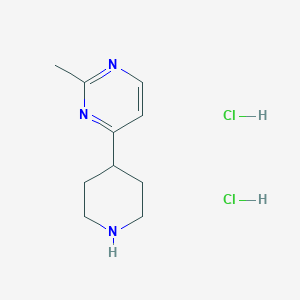

2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride

説明

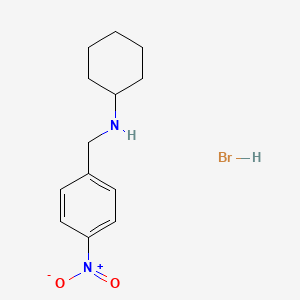

“2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride” is a chemical compound with the CAS Number: 1609409-11-1 . It has a molecular weight of 250.17 . The compound is typically stored at room temperature and appears as a solid .

Molecular Structure Analysis

The linear formula of “this compound” is C10 H15 N3 . 2 Cl H . This indicates that the molecule consists of 10 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 chlorine atoms.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 250.17 .科学的研究の応用

Corrosion Inhibition

2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride derivatives have been explored for their corrosion inhibition properties. For instance, derivatives like (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide (FMPPDBS) were investigated for the corrosion inhibition of iron using quantum chemical calculations and molecular dynamics simulations. These studies provided insights into their binding energies on metal surfaces, which is crucial for understanding their effectiveness as corrosion inhibitors (Kaya et al., 2016).

Synthesis of Heterocyclic Compounds

The chemical synthesis of heterocyclic compounds, which are essential in medicinal chemistry, often utilizes this compound derivatives. For example, new sulfanyl pyrimidin-4(3H)-one derivatives were synthesized, showcasing the compound's utility in creating a wide spectrum of biologically active structures. Such derivatives display various activities, including antimicrobial, anticancer, and antidepressive (Bassyouni & Fathalla, 2013).

DNA Adduct Mapping

Piperidine, a component of this compound, is used in DNA research. Specifically, piperidine has been employed for chemically cleaving DNA at specific sites, like pyrimidine (6-4) pyrimidone photoproducts, to facilitate gene-specific fragment analysis. This methodology is pivotal in mapping DNA adducts and understanding UV-induced mutagenesis at a nucleotide resolution (Pfeifer et al., 1991).

Anti-Angiogenic and DNA Cleavage Studies

The compound's derivatives have also been synthesized and evaluated for their anti-angiogenic and DNA cleavage abilities. This research is significant in cancer treatment, as the inhibition of angiogenesis and the ability to interact with DNA are crucial aspects of anticancer therapy. For instance, certain derivatives of this compound showed notable anti-angiogenic and DNA cleavage activities (Kambappa et al., 2017).

Synthesis Optimization in Drug Development

In drug development, the synthesis of this compound derivatives is optimized for high yield and efficiency. A study demonstrated the optimization and kinetic modeling of the condensation of a secondary amine with a uracil derivative, a process integral to the synthesis of these compounds (Chmielowiec et al., 2004).

Safety and Hazards

The compound is associated with certain hazards. The safety information pictograms indicate that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

特性

IUPAC Name |

2-methyl-4-piperidin-4-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c1-8-12-7-4-10(13-8)9-2-5-11-6-3-9;;/h4,7,9,11H,2-3,5-6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAAOMSEGPMIHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrobromide](/img/structure/B3107374.png)

![[(3-Isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride](/img/structure/B3107414.png)

![[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B3107416.png)

amine hydrobromide](/img/structure/B3107423.png)

![4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107433.png)

![[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide](/img/structure/B3107447.png)

![3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107464.png)

![[1-(2,4-Dimethoxyphenyl)ethyl]methylamine hydrobromide](/img/structure/B3107472.png)

![[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide](/img/structure/B3107483.png)